5-pyridin-2-ylthiophene-2-sulfonamide

Description

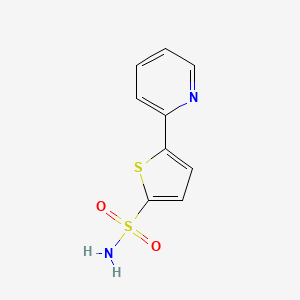

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-ylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S2/c10-15(12,13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXCMGQOAFLRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284341 | |

| Record name | 5-(2-Pyridinyl)-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190659-63-3 | |

| Record name | 5-(2-Pyridinyl)-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190659-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Pyridinyl)-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Pyridin 2 Ylthiophene 2 Sulfonamide Analogues

Strategic Approaches to the Thiophene-2-sulfonamide (B153586) Core Synthesis

The construction of the thiophene-2-sulfonamide core is a foundational step in the synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide. The most direct and common method involves the electrophilic chlorosulfonation of a thiophene (B33073) precursor. This reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the thiophene ring, which can then be readily converted to the sulfonamide.

A primary route is the direct chlorosulfonation of thiophene itself using chlorosulfonic acid (ClSO₃H). This electrophilic aromatic substitution reaction typically proceeds at the highly reactive 2-position of the thiophene ring to yield thiophene-2-sulfonyl chloride. The sulfonyl chloride is a versatile intermediate that can be reacted with ammonia (B1221849) or a primary or secondary amine to furnish the corresponding sulfonamide.

Alternatively, a two-step process can be employed, which involves the initial sulfonation of thiophene with agents like fuming sulfuric acid to produce thiophene-2-sulfonic acid. This intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to generate thiophene-2-sulfonyl chloride. This two-step approach allows for the isolation and purification of the sulfonic acid intermediate, which can lead to a purer final product.

For the synthesis of 5-substituted thiophene-2-sulfonamides, a common precursor is 5-bromothiophene-2-sulfonamide (B1270684). This intermediate is typically synthesized by the chlorosulfonation of 2-bromothiophene. The bromo-substituent at the 5-position serves as a convenient handle for subsequent cross-coupling reactions to introduce the pyridine (B92270) moiety.

Incorporation Strategies for the Pyridine Moiety

The introduction of the pyridine ring at the 5-position of the thiophene-2-sulfonamide core is a critical step in the synthesis of the target compound. Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for achieving this transformation.

The Suzuki-Miyaura cross-coupling reaction is the most widely employed method. This reaction involves the coupling of an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base. In the context of this compound synthesis, this typically involves the reaction of 5-bromothiophene-2-sulfonamide with a 2-pyridylboronic acid or its corresponding boronate ester. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and bases, like sodium carbonate or potassium phosphate, can be utilized to facilitate this transformation. researchgate.netdoaj.org

Other cross-coupling methodologies, although less commonly reported for this specific scaffold, could also be employed. The Stille coupling , which utilizes organotin reagents, and the Negishi coupling , which employs organozinc reagents, are powerful C-C bond-forming reactions that can be used to couple heterocyclic systems. For instance, a pyridylzinc halide could be coupled with 5-bromothiophene-2-sulfonamide under Negishi conditions. nih.gov

Functionalization and Diversification of the Scaffold through Derivatization

Once the this compound core is assembled, further diversification can be achieved by modifying different parts of the molecule. This allows for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling Reactions for Aryl/Heteroaryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is not only a key method for the core synthesis but also a powerful tool for derivatization. By starting with a di-halogenated precursor, such as a 5-bromo-3-chlorothiophene-2-sulfonamide, selective cross-coupling reactions can be performed to introduce different aryl or heteroaryl groups at various positions on the thiophene ring. The reactivity of different halogens (I > Br > Cl) towards oxidative addition to the palladium catalyst allows for sequential and site-selective couplings.

Furthermore, if the pyridine ring of the core structure contains a halogen substituent, this can serve as a handle for a subsequent Suzuki-Miyaura reaction to introduce further aryl or heteroaryl diversity.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) provides another avenue for the diversification of the this compound scaffold, particularly on the pyridine ring. The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions. If a good leaving group, such as a halogen, is present at these positions on the pyridine moiety, it can be displaced by a variety of nucleophiles.

For example, a 5-(6-chloropyridin-2-yl)thiophene-2-sulfonamide analogue could react with nucleophiles such as amines, alkoxides, or thiolates to introduce new functional groups at the 6-position of the pyridine ring. The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex. nih.govwikipedia.orgfrontiersin.orglibretexts.orglibretexts.org The stability of this intermediate, which is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, is crucial for the reaction to proceed. libretexts.org

Modifications at the Sulfonamide Nitrogen Atom

The sulfonamide nitrogen atom offers a prime site for functionalization through various reactions, including N-alkylation, N-arylation, and N-acylation.

N-Alkylation of the sulfonamide can be readily achieved by reacting this compound with an alkyl halide in the presence of a base. For instance, treatment with an alkyl bromide and a base like lithium hydride (LiH) in a solvent such as dimethylformamide (DMF) can yield the corresponding N-alkylated sulfonamide. nih.gov

N-Arylation can be accomplished using palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination . This reaction allows for the formation of a C-N bond between the sulfonamide nitrogen and an aryl halide or triflate. This method provides access to a wide range of N-aryl-5-pyridin-2-ylthiophene-2-sulfonamide analogues. Nickel-catalyzed amination reactions have also been developed as an alternative. researchgate.net

Elucidation of Reaction Mechanisms in Synthetic Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of the synthetic transformations involved in the preparation of this compound analogues.

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the organohalide (e.g., 5-bromothiophene-2-sulfonamide), forming a Pd(II) intermediate.

Transmetalation : The organic group from the organoboron reagent (e.g., 2-pyridylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgrsc.orgresearchgate.netchemrxiv.org

The nucleophilic aromatic substitution (SₙAr) on the pyridine ring follows a two-step addition-elimination mechanism.

Addition : The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . wikipedia.orgfrontiersin.orglibretexts.orglibretexts.org In the case of substitution at the 2- or 4-position of the pyridine ring, the negative charge can be delocalized onto the electronegative nitrogen atom, which significantly stabilizes the intermediate. libretexts.org

Elimination : The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The Buchwald-Hartwig amination also proceeds via a palladium-catalyzed cycle, similar in principle to other cross-coupling reactions. The cycle typically involves:

Oxidative Addition of the aryl halide to the Pd(0) catalyst.

Formation of a Palladium-Amide Complex : The sulfonamide, in the presence of a base, coordinates to the palladium center, displacing the halide.

Reductive Elimination : The N-arylated sulfonamide is formed, and the Pd(0) catalyst is regenerated.

Advanced Spectroscopic and Crystallographic Characterization of 5 Pyridin 2 Ylthiophene 2 Sulfonamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-pyridin-2-ylthiophene-2-sulfonamide, ¹H NMR and ¹³C NMR spectra would provide critical information.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons on the pyridine (B92270) and thiophene (B33073) rings. The chemical shifts (δ) and coupling constants (J) would reveal the connectivity of the protons. For instance, the protons on the pyridine ring would likely appear in the aromatic region (typically δ 7.0-8.5 ppm), with their multiplicity indicating coupling to adjacent protons. Similarly, the two protons on the thiophene ring would present as doublets, with their coupling constant confirming their ortho relationship. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which could be solvent-dependent.

The ¹³C NMR spectrum would complement this by showing distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., carbons adjacent to heteroatoms like nitrogen and sulfur would be shifted downfield).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, a high-resolution mass spectrum would confirm its exact molecular weight of approximately 240.3 g/mol . molport.com

Under electron impact or electrospray ionization, the molecule would be expected to fragment in a predictable manner. Common fragmentation pathways for aromatic sulfonamides include the cleavage of the C-S bond and the S-N bond. A primary fragmentation would likely involve the loss of the SO₂NH₂ group or SO₂. The resulting fragments would provide further confirmation of the compound's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group (typically around 3300-3200 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds (around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively), and various C-H, C=C, and C=N stretching and bending vibrations from the aromatic rings. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the pyridine and thiophene rings would be expected to absorb UV light, leading to characteristic λmax values. The position and intensity of these absorption maxima are sensitive to the extent of conjugation and the presence of substituents.

X-ray Crystallography for High-Resolution Solid-State Structure Determination, including Protein-Ligand Complexes

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Although no crystal structure for this compound itself has been publicly reported, the structures of similar thiophene-sulfonamide derivatives complexed with enzymes like carbonic anhydrase have been determined. mdpi.comnih.govresearchgate.netnih.gov

These studies reveal a common binding mode where the sulfonamide group coordinates to the zinc ion in the enzyme's active site. researchgate.net The thiophene and pyridine rings would then occupy specific pockets within the active site, forming hydrophobic and potentially hydrogen-bonding interactions with amino acid residues. A crystal structure of this compound bound to a protein target would be invaluable for understanding its mechanism of action and for structure-based drug design.

Computational Chemistry Approaches in 5 Pyridin 2 Ylthiophene 2 Sulfonamide Research

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like 5-pyridin-2-ylthiophene-2-sulfonamide might interact with a biological target, such as a protein or enzyme.

Molecular docking simulations are employed to predict the binding conformation and estimate the binding affinity of this compound with various biological targets. For instance, in studies involving the PI3Kα kinase domain, docking scores are calculated to quantify the strength of the interaction. A lower docking score generally indicates a more favorable binding affinity. Research has shown that the binding of this compound can be driven by a combination of forces, including potential ion-dipole or ion-induced dipole interactions. researchgate.net The predicted binding mode helps to visualize how the ligand fits into the active site of the protein, providing a static model of the interaction.

A key outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are critical for ligand binding. These interactions are fundamental to the stability of the protein-ligand complex. For this compound, studies have pointed to interactions with specific residues, such as an ion-dipole interaction with Tyrosine 836 (Tyr836) in the PI3Kα kinase domain. researchgate.net

Furthermore, the formation of the ligand-receptor complex is significantly driven by aromatic (π-stacking) and hydrophobic interactions. researchgate.net The PI3Kα kinase domain, for example, is rich in hydrophobic and aromatic residues that can engage with the ligand. researchgate.net Understanding these specific contacts is vital for structure-based drug design and optimization.

| Interaction Type | Interacting Amino Acid Residue | Reference |

|---|---|---|

| Ion-dipole or Ion-induced dipole | Tyr836 | researchgate.net |

| Aromatic (π-stacking) | Met772, Trp780, Ile800, Leu807, Tyr836, Ile848, Val850, Val851, Met922, Phe930, Ile932 | researchgate.net |

| Hydrophobic |

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the electronic properties of a molecule, which are fundamental to its structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds related to the thiophene (B33073) sulfonamide class, DFT methods, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are utilized for geometry optimization. nih.govresearchgate.net This process determines the lowest energy, most stable three-dimensional arrangement of the atoms in the molecule. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and conformational preferences.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's stability. researchgate.net A larger energy gap implies higher stability and lower chemical reactivity. For related thiophene sulfonamide derivatives, these energy gaps have been analyzed and typically fall within a range that indicates good stability. researchgate.net This analysis is crucial for predicting how this compound might participate in chemical reactions.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the chemical behavior of a molecule. These descriptors provide a quantitative measure of reactivity. researchgate.netnih.gov

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated from the HOMO-LUMO energy gap.

Chemical Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. researchgate.netmdpi.com

The calculation of these parameters for thiophene sulfonamide derivatives helps in creating a comprehensive profile of their reactivity and potential interactions. researchgate.netmdpi.com

| Descriptor | Significance | Reference |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical stability and reactivity | researchgate.net |

| Chemical Hardness (η) | Measures resistance to deformation of the electron cloud | researchgate.netmdpi.com |

| Electrophilicity Index (ω) | Quantifies the electrophilic nature of the molecule | researchgate.netmdpi.com |

| Electronic Chemical Potential (μ) | Relates to the tendency of electrons to escape | researchgate.net |

| Chemical Softness (σ) | Reciprocal of hardness, indicates polarizability | mdpi.com |

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict the NLO properties of novel organic compounds. These calculations can determine key parameters such as polarizability (α) and the first-order hyperpolarizability (β), which are indicative of a molecule's NLO response.

For a molecule like this compound, the presence of electron-rich aromatic rings (pyridine and thiophene) and an electron-withdrawing sulfonamide group suggests the potential for intramolecular charge transfer, a key characteristic for NLO activity. Theoretical studies on other thiophene-sulfonamide derivatives have utilized DFT to calculate these properties, often showing a correlation between the HOMO-LUMO energy gap and hyperpolarizability. mdpi.comresearchgate.net

Despite the suitability of these methods, there are currently no specific published studies detailing the theoretical NLO property assessment of this compound. Therefore, no data on its calculated hyperpolarizability or other NLO parameters is available.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. In pharmaceutical research, MD simulations provide valuable insights into the dynamic interactions between a potential drug molecule (ligand) and its biological target, such as a protein or enzyme. This method can help elucidate the stability of ligand-protein complexes, conformational changes upon binding, and the key residues involved in the interaction.

Given that sulfonamides are a well-known class of therapeutic agents, this compound could be a candidate for MD studies to explore its binding mode and affinity with various biological targets. Such simulations could reveal the flexibility of the molecule within a binding pocket and the nature of its hydrogen bonds and other non-covalent interactions. Computational studies on other novel thiophene sulfonamide derivatives have employed MD simulations to analyze their dynamic behavior and stability within protein active sites. nih.gov

However, a thorough search of the scientific literature reveals no published MD simulation studies specifically investigating the dynamic ligand-target behavior of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Elucidation of Physicochemical Parameters Correlating with Observed Biological Activity

A QSAR study begins by calculating a variety of molecular descriptors for a set of compounds with known biological activity. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its hydrophobicity (e.g., LogP), electronic properties (e.g., dipole moment, partial charges), and steric properties (e.g., molecular weight, shape indices). Statistical methods are then used to identify the descriptors that have the most significant correlation with the observed activity.

For a series of analogues of this compound, a QSAR model could identify which structural features are most important for a particular biological effect. For instance, it might reveal that higher hydrophobicity or a specific charge distribution on the pyridine (B92270) ring enhances activity.

Currently, no specific QSAR studies for this compound have been published, and therefore, the key physicochemical parameters correlating with its biological activity have not been elucidated through this method.

Predictive Modeling for the Design of Novel Analogues

Once a statistically robust QSAR model is developed and validated, it can be used as a predictive tool. Researchers can design novel analogues of this compound in silico and use the model to estimate their biological activity before undertaking chemical synthesis. This predictive capability can significantly streamline the drug design process, saving time and resources by prioritizing the synthesis of the most promising candidates.

As no initial QSAR model has been reported in the literature for this compound, there are consequently no predictive models available for the rational design of novel analogues based on this specific scaffold.

Structure Activity Relationship Sar Elucidation for 5 Pyridin 2 Ylthiophene 2 Sulfonamide Analogues

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological potency and selectivity of 5-pyridin-2-ylthiophene-2-sulfonamide analogues are highly sensitive to the nature and position of substituents on both the pyridine (B92270) and thiophene (B33073) rings.

In a study focused on a series of 5-pyridin-2-yl-thiophene-2-hydroxamic acids, which are structurally related to the sulfonamide series, substitutions at the 5- and 6-positions of the pyridyl ring were found to significantly influence their activity as histone deacetylase (HDAC) inhibitors. The introduction of various substituents at these positions led to the identification of compounds with improved potency and pharmacokinetic profiles. dundee.ac.uk For instance, functionalization of a pendent phenyl group on certain analogues resulted in excellent enzyme inhibition and anti-proliferative activity. dundee.ac.uk

While direct SAR data for substituted 5-pyridin-2-ylthiophene-2-sulfonamides is limited in the available literature, insights can be drawn from related thiophene-2-carboxamide derivatives. In one study, it was observed that amino-substituted thiophene-2-carboxamides displayed higher antioxidant and antibacterial activity compared to their hydroxyl or methyl-substituted counterparts. rsc.org Furthermore, derivatives with a methoxy (B1213986) group on an aryl substituent showed enhanced antibacterial activity. rsc.org These findings suggest that the electronic and steric properties of substituents play a crucial role in modulating the biological activity of the thiophene scaffold.

The following interactive data table summarizes the impact of substituent modifications on the biological activity of 5-pyridin-2-yl-thiophene-2-hydroxamic acid analogues as HDAC inhibitors.

| Compound | Substitution on Pyridine Ring | HDAC Inhibitory Activity (IC50, nM) |

| 3c | Unsubstituted | Modest |

| 5a | 5-Phenyl | Data not specified |

| 5b | 5-(4-Fluorophenyl) | Improved potency |

| 5e | 6-Phenyl | Data not specified |

| 7a | 5,6-Dimethyl | Data not specified |

| 9 | 6-(4-Methoxyphenyl) | Data not specified |

| 13a | 6-(3-Fluorophenyl) | Data not specified |

Note: This data is for hydroxamic acid analogues and may not be directly transferable to sulfonamides.

Analysis of Positional Isomerism Effects on Activity Profiles

Positional isomerism, which involves altering the attachment points of the pyridine and sulfonamide groups on the thiophene ring, can have a profound impact on the biological activity of these compounds. The spatial arrangement of these functional groups dictates their interaction with biological targets.

In the context of the this compound scaffold, moving the pyridine ring to the 4-position of the thiophene ring (to give 4-pyridin-2-ylthiophene-2-sulfonamide) or shifting the sulfonamide group to the 3-position would likely alter the molecule's conformation and its ability to form key interactions with a target's active site. Such changes could affect binding affinity and selectivity. The relative orientation of the nitrogen atom in the pyridine ring and the sulfonamide group is crucial for establishing specific hydrogen bonds and other non-covalent interactions.

Influence of Core Scaffold Modifications on Pharmacological Response

Modification of the core scaffold, often through techniques like scaffold hopping or bioisosteric replacement, is a powerful strategy to explore new chemical space and optimize pharmacological properties. This involves replacing the thiophene or pyridine ring with other heterocyclic systems.

Scaffold hopping aims to identify structurally novel compounds that retain the biological activity of the original scaffold. nih.gov For instance, replacing the thiophene ring in this compound with other five- or six-membered heterocycles could lead to analogues with altered potency, selectivity, or pharmacokinetic profiles. A study on the scaffold hopping of aurones to 2-arylideneimidazo[1,2-a]pyridinones resulted in a significant enhancement of anticancer activity. nih.gov Similarly, scaffold hopping of flavonoids to aryl-pyridopyrimidinones yielded potent topoisomerase IIα inhibitors. researchgate.net

Bioisosteric replacement involves substituting a functional group or a ring system with another that has similar physical or chemical properties, with the goal of improving biological activity or reducing toxicity. rsc.org For example, the pyridine ring in the this compound scaffold could be replaced with other nitrogen-containing heterocycles like pyrimidine, pyrazine, or pyridazine. A study on proteasome inhibitors showed that replacing a phenyl ring with various six-membered heterocycles, including pyridine and pyrimidine, significantly impacted potency. dundee.ac.uk The thiophene ring could also be replaced by other five-membered rings such as furan, pyrrole, or thiazole. The choice of the bioisostere can influence factors like lipophilicity, metabolic stability, and hydrogen bonding capacity. For example, 2-difluoromethylpyridine has been successfully used as a bioisosteric replacement for pyridine-N-oxide. rsc.org

The following table provides examples of potential core scaffold modifications for this compound.

| Original Scaffold | Potential Bioisosteric Replacement/Scaffold Hop | Rationale for Modification |

| Pyridine | Pyrimidine, Pyrazine, Pyridazine | Modulate basicity, hydrogen bonding, and ADME properties. |

| Thiophene | Furan, Pyrrole, Thiazole, Oxazole | Alter electronic properties, lipophilicity, and metabolic stability. |

| Thiophene-Pyridine | Imidazo[1,2-a]pyridine, Pyrido[1,2-a]pyrimidinone | Explore novel chemical space and potentially enhance activity. |

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a critical role in the interaction of small molecules with their biological targets, as enzymes and receptors are chiral environments. The introduction of stereocenters into the this compound scaffold can lead to enantiomers or diastereomers with significantly different biological activities.

While there is a lack of specific studies on the stereochemistry of this compound, research on related chiral thieno[2,3-c]pyridine (B153571) derivatives has demonstrated the importance of stereoisomerism. In a study on new N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, it was found that the (R)-enantiomers displayed greater antimicrobial potency against Gram-positive bacteria than their (S)-counterparts. unimi.it This highlights that the three-dimensional arrangement of substituents can be a key determinant of biological activity.

The introduction of a chiral center could occur through various modifications, such as the addition of a chiral substituent to either the pyridine or thiophene ring, or to the sulfonamide nitrogen. The differential activity between stereoisomers is often attributed to one isomer having a more favorable orientation within the target's binding site, allowing for optimal interactions, while the other isomer may experience steric hindrance or be unable to form crucial binding interactions. Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound analogues would be a crucial step in understanding their SAR and for the development of more potent and selective therapeutic agents.

Mechanistic Investigations and Biological Target Engagement of 5 Pyridin 2 Ylthiophene 2 Sulfonamide Analogues

Enzyme Inhibition Studies

Analogues of 5-pyridin-2-ylthiophene-2-sulfonamide have been identified as potent inhibitors of several key enzymes, demonstrating diverse mechanisms of action and kinetic profiles.

Lactoperoxidase (LPO): Thiophene-2-sulfonamide (B153586) derivatives have been investigated for their inhibitory effects on bovine milk lactoperoxidase (LPO), a crucial enzyme in the innate immune system. researchgate.netnih.gov One of the most potent compounds identified in these studies was 5-(2-thienylthio) thiophene-2-sulfonamide, which demonstrated a strong inhibitory impact on LPO activity. researchgate.netnih.gov Other secondary sulfonamides have also been shown to be effective LPO inhibitors.

Carbonic Anhydrase (CA): The sulfonamide moiety is a classic zinc-binding group, making this class of compounds potent inhibitors of carbonic anhydrases. Analogues incorporating the thiophene (B33073) scaffold have been evaluated against several human (h) isoforms. Specifically, derivatives have shown significant inhibitory activity against cytosolic isoforms hCA I and II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. biorxiv.org For instance, sulfonamides that link a coumarin (B35378) moiety to a pyridine (B92270) via a triazole ring exhibit high, nanomolar-range inhibitory activity against hCA IX and hCA XII, while showing much weaker inhibition of the cytosolic isoforms. biorxiv.org

Phosphoinositide 3-Kinase (PI3K): Structure-based drug design has led to the discovery of tetra-substituted thiophenes as highly potent and selective inhibitors of PI3Kα. nih.govdovepress.com These compounds are designed to interact with the intricate hydrogen-bonding network within the PI3K active site. dovepress.com Their high selectivity, particularly against the related mTOR kinase, is a key characteristic. nih.govdovepress.com

β-lactamase: Certain thiophene sulfonamide analogues have demonstrated efficacy against bacteria that produce metallo-β-lactamases. Specifically, 5-bromo-N-alkylthiophene-2-sulfonamides have shown significant antibacterial activity against clinically isolated New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae. nih.govfrontiersin.orgnih.gov In-silico docking studies confirmed that these compounds interact with the active site of the NDM-1 enzyme through hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov

The inhibitory activities of these analogues have been quantified, revealing potent interactions with their respective enzyme targets.

Lactoperoxidase Inhibition: Kinetic studies revealed that 5-(2-thienylthio) thiophene-2-sulfonamide acts as a competitive inhibitor of lactoperoxidase. researchgate.netnih.gov The compound was found to have an IC50 value of 3.4 nM and a Ki value of 2 ± 0.6 nM, indicating a very high affinity for the enzyme. researchgate.netnih.gov

Carbonic Anhydrase Inhibition: Thiophene sulfonamide derivatives have demonstrated potent, isoform-selective inhibition of human carbonic anhydrases. For example, a sulfonamide derivative featuring a coumarin and triazolyl pyridine moiety (compound 2a in the cited study) showed the strongest inhibition against the tumor-associated hCA IX isoform with a Ki of 11.7 nM. biorxiv.org Other coumarin derivatives in the same series also selectively inhibited hCA IX and hCA XII with inhibition constants ranging from 12.7 nM to 44.5 nM. biorxiv.org

Phosphoinositide 3-Kinase (PI3K) Inhibition: Optimized tetra-substituted thiophene analogues exhibit subnanomolar inhibitory potency. Specific compounds have been identified with a PI3Kα Ki of less than 1 nM. dovepress.com A crucial feature of these inhibitors is their high selectivity; for example, one such compound demonstrated over 7000-fold selectivity against the mTOR kinase. dovepress.com

β-lactamase Target Engagement: While direct enzyme inhibition kinetics (IC50/Ki) for thiophene sulfonamides against purified β-lactamase are not extensively reported, the biological engagement has been characterized through antibacterial assays. The compound 5-bromo-N-propylthiophene-2-sulfonamide was identified as the most potent against NDM-1 producing K. pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 μg/mL. nih.govfrontiersin.orgnih.gov

| Compound Class | Enzyme Target | Parameter | Value | Inhibition Type | Reference |

|---|---|---|---|---|---|

| 5-(2-thienylthio) thiophene-2-sulfonamide | Lactoperoxidase | IC50 | 3.4 nM | Competitive | researchgate.netnih.gov |

| 5-(2-thienylthio) thiophene-2-sulfonamide | Lactoperoxidase | Ki | 2 ± 0.6 nM | Competitive | researchgate.netnih.gov |

| Coumarin/Triazolyl Pyridine Sulfonamide | Carbonic Anhydrase IX | Ki | 11.7 nM | Not Specified | biorxiv.org |

| Tetra-substituted Thiophene Analogue | PI3Kα | Ki | <1 nM | Not Specified | dovepress.com |

| 5-bromo-N-propylthiophene-2-sulfonamide | NDM-1 (in K. pneumoniae) | MIC | 0.39 µg/mL | Not Applicable | nih.govfrontiersin.orgnih.gov |

Receptor Binding and Modulation Studies

Beyond enzyme inhibition, analogues based on the this compound scaffold have been shown to interact with important cell surface receptors.

Angiotensin AT2 Receptor: Two series of N-(heteroaryl)thiophene sulfonamides have been synthesized and identified as selective ligands for the Angiotensin II type 2 (AT2) receptor. researchgate.net In one series, a selective ligand was identified with a Ki of 42 nM. Further optimization in a second series led to the discovery of six ligands with significantly improved binding affinities, showing Ki values of less than 5 nM.

α7 Nicotinic Acetylcholine (B1216132) Receptor: Analogues containing a thiophene sulfonamide core have been characterized as potent positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR). nih.gov One such compound, 4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide, was identified as a novel PAM of this receptor. nih.gov

The mechanism for compounds targeting the α7 nAChR involves positive allosteric modulation. Unlike agonists that directly activate the receptor at its orthosteric site, PAMs bind to a distinct allosteric site. nih.gov This binding enhances the receptor's response to an agonist. Electrophysiological studies have confirmed that these modulators increase the peak agonist-evoked currents and cause a significant prolongation of the response while the agonist is present. nih.gov This modulation enhances the function of the α7 nAChR without directly causing its activation, a mechanism that can help to avoid receptor desensitization. nih.gov

| Compound Class | Receptor Target | Parameter | Value | Modulation Type | Reference |

|---|---|---|---|---|---|

| N-(heteroaryl)thiophene sulfonamide (Series 1) | Angiotensin AT2 | Ki | 42 nM | Ligand Binding | |

| N-(heteroaryl)thiophene sulfonamide (Series 2) | Angiotensin AT2 | Ki | <5 nM | Ligand Binding | |

| Thiophene-benzenesulfonamide Analogue | α7 Nicotinic Acetylcholine | Potentiation of Agonist Response | Positive Allosteric Modulator | nih.gov |

Mapping of Molecular Pathways Affected by Compound Activity

The biological activity of this compound and its analogues is attributed to their interaction with specific molecular pathways, leading to downstream effects on cellular processes. Research into this class of compounds has identified several key enzymatic and signaling pathways that are modulated by their presence. The primary mechanisms of action elucidated to date involve the inhibition of histone deacetylases (HDACs), interference with folate biosynthesis through dihydropteroate (B1496061) synthase (DHPS) inhibition, and modulation of carbonic anhydrases (CAs).

Histone Deacetylase (HDAC) Inhibition

A significant area of investigation for analogues of this compound has been their role as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally suppressing gene transcription. By inhibiting HDACs, these compounds can induce hyperacetylation of histones, leading to a more relaxed chromatin state and the re-expression of silenced genes, including tumor suppressor genes.

Analogues such as 5-pyridin-2-yl-thiophene-2-hydroxamic acids have demonstrated potent HDAC inhibitory activity. nih.gov This inhibition is a key mechanism behind their observed anti-proliferative effects in cancer cell lines. The activity of these compounds is often evaluated across various HDAC isoforms, with some analogues showing selectivity for specific classes or individual enzymes within the HDAC family. The general molecular pathway affected by HDAC inhibition is summarized below:

Direct Target: Histone Deacetylase (HDAC) enzymes.

Molecular Effect: Inhibition of the removal of acetyl groups from histones and other proteins.

Downstream Consequences:

Increased histone acetylation.

Relaxation of chromatin structure.

Reactivation of transcriptionally repressed genes, including tumor suppressor genes.

Induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.

The following table summarizes the activity of a representative analogue, 5-pyridin-2-yl-thiophene-2-hydroxamic acid, against HDACs.

| Compound | Target | Activity | Reference |

| 5-pyridin-2-yl-thiophene-2-hydroxamic acid 3c | HDAC enzymes | Modest inhibitory activity | nih.gov |

Dihydropteroate Synthase (DHPS) Inhibition and Folate Biosynthesis

The sulfonamide moiety is a well-established pharmacophore known for its antibacterial properties, which are primarily mediated through the inhibition of the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids in many microorganisms. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate.

Given the presence of the sulfonamide group in this compound, it is hypothesized to interfere with this pathway in susceptible microorganisms. The structural similarity of the sulfonamide group to pABA allows it to bind to the active site of DHPS, thereby blocking the production of dihydropteroate, a precursor to folic acid. The disruption of this pathway is outlined as follows:

Direct Target: Dihydropteroate Synthase (DHPS).

Molecular Effect: Competitive inhibition of pABA binding.

Downstream Consequences:

Blocked synthesis of dihydropteroate.

Depletion of the downstream folate pool (tetrahydrofolate).

Inhibition of nucleic acid and amino acid synthesis.

Bacteriostatic effect on microbial growth.

The inhibitory action of sulfonamides on the folate pathway is a classic example of antimetabolite activity.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are also recognized as a prominent class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in a multitude of physiological processes, including pH regulation, ion transport, and fluid balance. The inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.

The thiophene-2-sulfonamide scaffold, a core component of this compound, is known to be an effective CA inhibitor. The primary sulfonamide group (-SO₂NH₂) is crucial for this activity, as it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide (B78521) ion and thereby blocking the enzyme's catalytic activity. The molecular pathway affected by CA inhibition is as follows:

Direct Target: Carbonic Anhydrase (CA) isoforms.

Molecular Effect: Coordination of the sulfonamide group to the active site zinc ion.

Downstream Consequences:

Inhibition of the reversible hydration of carbon dioxide.

Alteration of pH homeostasis and ion transport.

Physiological effects dependent on the specific CA isoform inhibited (e.g., reduction of intraocular pressure).

Biophysical Characterization of Protein Ligand Interactions Involving 5 Pyridin 2 Ylthiophene 2 Sulfonamide Analogues

Surface Plasmon Resonance (SPR) and Grating-Coupled Interferometry (GCI) for Kinetic and Affinity Measurements

Surface Plasmon Resonance (SPR) and Grating-Coupled Interferometry (GCI) are powerful, label-free techniques for the real-time monitoring of biomolecular interactions. These methods provide detailed kinetic information, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₐ), which is a measure of binding affinity.

In studies of sulfonamide inhibitors, SPR has been instrumental in determining the kinetics of their interaction with various protein targets, such as the human carbonic anhydrases (CAs). cambridge.org For instance, a comprehensive study on the interaction of over 400 primary sulfonamide compounds with 12 human CA isoforms utilized SPR to measure the kinetic parameters of binding. cambridge.org This technique allows for the direct observation of the binding and dissociation events as the sulfonamide-containing solution flows over a sensor chip immobilized with the target protein.

The general experimental setup involves the covalent immobilization of the protein of interest onto the sensor surface. A solution containing the sulfonamide analogue is then injected at various concentrations. The change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, is monitored over time. This allows for the determination of the on- and off-rates of the interaction.

A hypothetical data table illustrating the type of kinetic data that can be obtained from SPR or GCI experiments for a series of 5-pyridin-2-ylthiophene-2-sulfonamide analogues binding to a target protein is presented below.

| Compound | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₐ (nM) |

| Analogue 1 | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| Analogue 2 | 2.2 x 10⁵ | 1.1 x 10⁻³ | 5 |

| Analogue 3 | 0.8 x 10⁵ | 4.0 x 10⁻³ | 50 |

This is a hypothetical data table for illustrative purposes.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Events

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the thermodynamic characterization of protein-ligand interactions. acs.org It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

ITC has been successfully employed to study the binding of thiophene (B33073) sulfonamide fragments to their protein targets. nih.gov In one study, ITC was used to determine the binding affinity of a thiophene sulfonamide fragment, revealing a dissociation constant (Kₐ) of 3.2 mM. nih.gov Another study on a 5-(2-methylthiazol-4-yl)thiophene sulfonamide (MTTS) derivative binding to Siglec-9 utilized ITC to obtain detailed thermodynamic parameters. acs.org The results showed that while the Gibbs free energy of binding for different glycomimetics was similar, their enthalpic and entropic contributions varied significantly, providing deeper insights into the nature of the binding forces. acs.org

A typical ITC experiment involves the stepwise injection of a solution of the sulfonamide analogue into a sample cell containing the target protein. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters.

Below is an example of a data table summarizing the thermodynamic parameters that could be obtained from an ITC experiment for this compound analogues.

| Compound | Kₐ (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Analogue A | 15 | -6.5 | -8.2 | 1.7 |

| Analogue B | 25 | -6.1 | -4.5 | -1.6 |

| Analogue C | 8 | -7.0 | -9.5 | 2.5 |

This is a hypothetical data table for illustrative purposes.

Nuclear Magnetic Resonance (NMR) for Binding Site Mapping and Conformational Changes Induced by Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-level information about protein-ligand interactions. It can be used to map the binding site of a ligand on a protein, determine the conformation of the bound ligand, and identify any structural changes in the protein upon ligand binding.

Several NMR techniques are employed for this purpose, including chemical shift perturbation (CSP) mapping, saturation transfer difference (STD) NMR, and transferred nuclear Overhauser effect (trNOE) experiments. In CSP studies, the chemical shifts of the protein's backbone amide protons and nitrogens are monitored upon titration with the ligand. Significant changes in chemical shifts for specific residues indicate their involvement in the binding interface.

For example, NMR has been used to validate the binding of a thiophene sulfonamide fragment to its target protein, complementing the data from thermal shift assays. nih.gov In another study, NMR was used to analyze the conformation of a 5-(2-methylthiazol-4-yl)thiophene sulfonamide derivative when bound to Siglec-9, revealing specific interactions with hydrophobic residues. acs.org

A hypothetical summary of NMR findings for a this compound analogue could be presented as follows:

| NMR Method | Observation | Interpretation |

| ¹H-¹⁵N HSQC Titration | Significant chemical shift perturbations for residues A56, L78, F102 | These residues form part of the binding pocket for the thiophene-sulfonamide core. |

| STD-NMR | Strong signals observed for the pyridinyl and thiophene protons | Both the pyridinyl and thiophene moieties make close contact with the protein surface. |

| trNOE | NOEs indicate a trans conformation of the sulfonamide linker in the bound state | The ligand adopts a specific, extended conformation upon binding to the protein. |

This is a hypothetical data table for illustrative purposes.

Differential Scanning Fluorimetry (DSF) for Ligand-Induced Protein Stability Shifts

Differential Scanning Fluorimetry (DSF), also known as the thermal shift assay, is a high-throughput method used to assess the effect of ligand binding on the thermal stability of a protein. researchgate.net The principle of the assay is that the binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ). This change in Tₘ (ΔTₘ) can be used to screen for binders and to rank their relative affinities.

The technique involves heating a protein in the presence of a fluorescent dye that binds to hydrophobic regions of the protein. As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence. The Tₘ is the temperature at which 50% of the protein is unfolded.

DSF has been widely used in fragment-based screening campaigns to identify initial hits, including for sulfonamide-based inhibitors. nih.gov For instance, a thermal shift screen was used as a primary assay to identify fragments that bind to a target enzyme, with hits being defined as those that stabilized the enzyme by at least 0.5 °C. nih.gov The binding of sulfonamide inhibitors to carbonic anhydrases has also been characterized using a fluorescent thermal shift assay, showing a good correlation with data from ITC. cambridge.orgacs.org

The results of a DSF screen for a series of this compound analogues could be summarized in the following table:

| Compound | Tₘ (°C) | ΔTₘ (°C) |

| Protein alone | 55.2 | - |

| Analogue X | 58.7 | +3.5 |

| Analogue Y | 60.1 | +4.9 |

| Analogue Z | 56.5 | +1.3 |

This is a hypothetical data table for illustrative purposes.

Preclinical Research on Efficacy of 5 Pyridin 2 Ylthiophene 2 Sulfonamide Analogues in Animal Models

Selection and Validation of Relevant Animal Models for Disease Efficacy Studies

The selection of an appropriate animal model is fundamental to the successful preclinical evaluation of 5-pyridin-2-ylthiophene-2-sulfonamide analogues. The choice of model depends on the therapeutic area of interest, which for this class of compounds, primarily includes cognitive deficits and infectious diseases.

For cognitive deficits , particularly those associated with neurodegenerative conditions like Alzheimer's disease, several well-established animal models are utilized. These models aim to replicate key pathological features of the human disease. researchgate.neteurekaselect.com

Scopolamine-Induced Amnesia Models: In these models, a muscarinic receptor antagonist, scopolamine, is administered to rodents to induce transient cognitive impairment. This model is useful for screening compounds that may enhance cholinergic neurotransmission, a key target in Alzheimer's therapy. mdpi.com The validation of this model involves demonstrating a consistent and reproducible cognitive deficit in tasks such as the Y-maze or Barnes maze, which can be reversed by known cognitive enhancers. mdpi.com

Transgenic Mouse Models of Alzheimer's Disease: These models involve the genetic modification of mice to overexpress genes associated with familial Alzheimer's disease, such as amyloid precursor protein (APP) and presenilin-1 (PS1). These mice develop age-dependent pathological hallmarks of the disease, including amyloid-β plaques and cognitive decline. eurekaselect.com Validation of these models includes histological confirmation of plaque pathology and behavioral testing to confirm cognitive deficits.

For infectious diseases , the choice of animal model is dictated by the specific pathogen being targeted. Sulfonamides have a broad spectrum of antibacterial activity, and thus, a variety of infection models are relevant. msdvetmanual.comnih.gov

Murine Systemic Infection Models: These models are commonly used to evaluate the in vivo efficacy of antibacterial agents. Mice are infected with a pathogenic bacterium, such as Staphylococcus aureus or Escherichia coli, and then treated with the test compound. nih.gov The primary endpoint is typically survival, although bacterial load in various organs can also be measured. Model validation involves establishing a lethal dose of the pathogen and demonstrating the protective effect of a standard-of-care antibiotic.

Localized Infection Models: To mimic specific types of infections, localized models such as wound infection or urinary tract infection models can be employed. These models allow for the assessment of a compound's ability to reduce bacterial burden at a specific site.

The validation of any animal model is a continuous process that involves ensuring the model's reproducibility, predictive validity for human disease, and its ability to differentiate between effective and ineffective compounds.

In Vivo Efficacy Assessment in Established Disease Models

Once a relevant animal model is selected and validated, the in vivo efficacy of this compound analogues can be assessed.

In models of cognitive deficits , efficacy is typically measured through behavioral tests that assess learning and memory.

Y-Maze Test: This test evaluates spatial working memory based on the natural tendency of rodents to explore novel environments. An increase in the percentage of spontaneous alternations between the arms of the maze is indicative of improved cognitive function. mdpi.com

Barnes Maze Test: This test assesses spatial learning and memory by training animals to locate an escape hole on a circular platform. A reduction in the time and number of errors to find the escape hole suggests cognitive enhancement. mdpi.com

Recent studies on sulfonamide derivatives have shown promising results in such models. For instance, certain sulfonamide-based butyrylcholinesterase inhibitors have demonstrated the ability to reverse scopolamine-induced memory impairment in rats, as evidenced by improved performance in the Y-maze and Barnes maze tasks. mdpi.com

| Behavioral Test | Animal Model | Outcome Measure | Illustrative Efficacy of a Sulfonamide Analogue |

| Y-Maze | Scopolamine-induced amnesic rats | Increased spontaneous alternation | Significant improvement in alternation behavior |

| Barnes Maze | Scopolamine-induced amnesic rats | Decreased latency to find escape hole | Reduced time to locate the target |

In infectious disease models , the primary measure of efficacy is the reduction of bacterial burden and improvement in clinical outcomes.

Determination of ED₅₀: The effective dose 50 (ED₅₀) is a key parameter that represents the dose of a compound required to protect 50% of the infected animals from mortality.

Bacterial Load Reduction: In non-lethal infection models, the efficacy of an analogue can be determined by quantifying the number of viable bacteria (colony-forming units, CFU) in target organs such as the spleen, liver, or kidneys. A significant reduction in CFU compared to a vehicle-treated control group indicates antibacterial efficacy.

Thiophene-sulfonamide hybrids have been investigated for their antibacterial properties, and in vivo studies would be the next logical step to confirm their therapeutic potential. researchgate.net

| Infection Model | Pathogen | Efficacy Endpoint | Potential Outcome for an Active Analogue |

| Murine Sepsis | Staphylococcus aureus | Survival Rate | Increased survival compared to control |

| Murine Pyelonephritis | Escherichia coli | Bacterial load in kidneys (CFU/g) | Significant reduction in kidney bacterial counts |

Pharmacokinetic Evaluation for Efficacy Prediction

Pharmacokinetics (PK) is the study of how an organism affects a drug, and it is a critical component of preclinical evaluation. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound analogues is essential for predicting their efficacy and designing appropriate dosing regimens. slideshare.net

Key pharmacokinetic parameters are typically determined in rodent models, such as rats or mice.

Oral Bioavailability: This parameter indicates the fraction of an orally administered dose that reaches the systemic circulation. Good oral bioavailability is often desirable for patient convenience.

Half-life (t₁/₂): The half-life of a drug is the time it takes for the plasma concentration to be reduced by half. It influences the dosing frequency.

Tissue Distribution: Understanding how a compound distributes into different tissues is crucial, especially for treating localized infections or central nervous system (CNS) disorders. For CNS-active compounds, the ability to cross the blood-brain barrier is a key consideration.

The pharmacokinetic profile of sulfonamides can vary significantly based on their chemical structure. openaccesspub.org For instance, the lipophilicity of a sulfonamide can influence its protein binding and tissue penetration.

| Pharmacokinetic Parameter | Description | Importance for Efficacy Prediction |

| Oral Bioavailability (%) | Percentage of oral dose reaching systemic circulation | Determines the suitability for oral administration |

| Half-life (t₁/₂) | Time for plasma concentration to decrease by 50% | Influences dosing interval |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma | Indicates the extent of tissue distribution |

| Clearance (CL) | The rate at which a drug is removed from the body | Determines the maintenance dose rate |

Correlation of In Vitro and In Vivo Pharmacological Findings

A crucial aspect of preclinical drug development is establishing a correlation between in vitro activity and in vivo efficacy. This correlation, often referred to as the in vitro-in vivo correlation (IVIVC), provides confidence that the mechanism of action observed in vitro is responsible for the therapeutic effect observed in animal models.

For antibacterial agents , the in vitro minimum inhibitory concentration (MIC) is a key parameter. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium. A strong IVIVC would demonstrate that lower MIC values against a specific pathogen translate to greater efficacy (e.g., lower ED₅₀ or greater reduction in bacterial load) in an animal model of infection with that same pathogen. nih.gov

In the context of cognitive enhancers , the in vitro activity might be the inhibition of a specific enzyme, such as acetylcholinesterase or butyrylcholinesterase. researchgate.netmdpi.com A good IVIVC would show that compounds with greater in vitro potency for the target enzyme also produce a more robust cognitive-enhancing effect in animal models. The relationship between the in vitro IC₅₀ (the concentration of an inhibitor where the response is reduced by half) and the in vivo effective concentration is a key aspect of this correlation.

Establishing a clear IVIVC is not always straightforward due to the complexities of in vivo systems, including drug metabolism, tissue distribution, and potential off-target effects. However, a strong correlation provides a powerful tool for lead optimization and for predicting the potential efficacy of new analogues based on their in vitro profiles.

Chemical Biology Applications of 5 Pyridin 2 Ylthiophene 2 Sulfonamide Derivatives

Utilization as Molecular Probes for Target Validation and Pathway Elucidation

Derivatives of 5-pyridin-2-ylthiophene-2-sulfonamide have been instrumental as molecular probes to investigate and validate the roles of specific enzymes in disease pathways. Their potency and selectivity make them valuable tools for dissecting complex biological processes.

One prominent area of application is in the study of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. For instance, pyridine-sulfonamide hybrids have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov The use of these compounds as molecular probes allows researchers to validate VEGFR-2 as a therapeutic target for anti-cancer therapies. By observing the downstream effects of VEGFR-2 inhibition in cellular assays, such as the induction of apoptosis and cell cycle arrest, the role of this kinase in tumor progression can be further elucidated. nih.gov For example, specific derivatives have been shown to not only inhibit VEGFR-2 but also to modulate the expression levels of key apoptosis-related proteins like Bcl-2, BAX, and p53, providing insights into the signaling cascades governed by this receptor. nih.gov

Another significant application of this scaffold is in the exploration of epigenetic mechanisms, particularly through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in gene expression, and their dysregulation is implicated in various cancers. 5-pyridin-2-yl-thiophene-2-hydroxamic acid derivatives have been developed as potent HDAC inhibitors. nih.gov These molecules serve as chemical probes to validate the therapeutic potential of targeting specific HDAC isoforms. By utilizing these selective inhibitors, researchers can dissect the contribution of individual HDACs to cellular processes such as cell proliferation and differentiation, thereby elucidating their roles in cancer biology. The structure-activity relationship (SAR) studies of these derivatives have enabled the optimization of potency and selectivity, leading to the development of refined molecular probes for more precise target validation. nih.gov

The following table summarizes the activity of representative this compound derivatives as molecular probes for target validation.

| Compound ID | Target | IC50 (µM) | Cellular Effect | Reference |

| Compound VIIb | VEGFR-2 | 3.6 | Induction of apoptosis in Renal UO-31 cells | nih.gov |

| Compound 5b | HDAC | - | Improved potency and in vitro DMPK profile | nih.gov |

Application as a Scaffold for the Design of Novel Chemical Tools

The this compound core structure has proven to be a highly adaptable scaffold for the design and synthesis of a diverse range of novel chemical tools. Its chemical tractability allows for systematic modifications to explore structure-activity relationships and to develop compounds with tailored biological activities.

The versatility of this scaffold is highlighted by its successful application in the development of inhibitors for different enzyme classes. As discussed, it has been elaborated to create potent inhibitors of both protein kinases (VEGFR-2) and histone deacetylases (HDACs). nih.govnih.gov This demonstrates the scaffold's ability to be decorated with different pharmacophoric groups to achieve specific interactions with distinct biological targets. For example, the incorporation of a hydroxamic acid moiety was key to achieving HDAC inhibition, while other modifications on the pyridine (B92270) and thiophene (B33073) rings have been explored to optimize kinase inhibitory activity. nih.gov

The development of pyridine-sulfonamide hybrids as antitumor agents showcases the utility of this scaffold in drug discovery. nih.gov Through systematic medicinal chemistry efforts, researchers have been able to synthesize a variety of derivatives and evaluate their efficacy against numerous cancer cell lines. nih.gov These studies not only identify lead compounds for potential therapeutic development but also generate valuable chemical tools for probing the biology of cancer.

Furthermore, the general sulfonamide scaffold, of which this compound is a specific example, has a long history in medicinal chemistry. researchgate.net The insights gained from the study of other sulfonamide-containing compounds can often be applied to the design of novel derivatives based on the 5-pyridin-2-ylthiophene core. This cumulative knowledge accelerates the process of designing new chemical tools with desired properties.

The table below presents examples of how the this compound scaffold has been modified to create novel chemical tools.

| Scaffold Modification | Target Class | Example Application | Reference |

| Addition of hydroxamic acid | Histone Deacetylases (HDACs) | Development of anti-proliferative agents | nih.gov |

| Hybridization with other moieties | Protein Kinases (e.g., VEGFR-2) | Creation of apoptosis-inducing anti-cancer compounds | nih.gov |

| General sulfonamide derivatives | Various enzymes | Broad applications in medicinal chemistry | researchgate.net |

Future Research Directions and Translational Potential for 5 Pyridin 2 Ylthiophene 2 Sulfonamide Research

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

While initial studies have pointed towards its potential as an enzyme inhibitor, the full spectrum of biological targets for 5-pyridin-2-ylthiophene-2-sulfonamide remains largely unexplored. ontosight.ai The sulfonamide moiety is a well-established pharmacophore present in a wide array of approved drugs, suggesting that this compound could modulate the activity of various enzymes and receptors. researchgate.netajchem-b.com Future research should focus on comprehensive pharmacological profiling to identify novel molecular targets.

Potential Therapeutic Areas for Investigation:

Oncology: The sulfonamide group is a key feature in several anticancer drugs. researchgate.net Derivatives of the pyridinyl-thiophene scaffold could be investigated for their potential to inhibit targets crucial for cancer cell proliferation and survival, such as protein kinases, histone deacetylases (HDACs), or carbonic anhydrases, which are often overexpressed in tumors. nih.govnih.gov For instance, substituted thiophene (B33073) sulfonamides have shown activity against cyclin-dependent protein kinases (CDKs), which are critical regulators of the cell cycle. nih.gov

Neurodegenerative Diseases: The central nervous system (CNS) is another promising area for the application of sulfonamide derivatives. nih.gov Given the role of certain enzymes in the pathophysiology of diseases like Alzheimer's, exploring the inhibitory potential of this compound against targets such as cholinesterases could yield new therapeutic leads. nih.gov

Infectious Diseases: Beyond general antimicrobial properties, there is potential for developing more specific agents. For example, novel sulfonamide compounds have been investigated for their activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. dovepress.com This suggests that derivatives of this compound could be optimized to target specific pathogens.

Metabolic Disorders: The therapeutic potential of sulfonamides extends to metabolic diseases like diabetes. ajchem-b.com Research into novel sulfonamide derivatives as multitarget antidiabetic agents, for example by inhibiting α-glucosidase and α-amylase, is an active area. rsc.orgnih.gov

A systematic approach to target identification, employing techniques such as proteomic screening and activity-based protein profiling, will be crucial in uncovering the full therapeutic landscape for this compound.

Advanced Scaffold Optimization and Rational Design Principles

The this compound scaffold offers multiple points for chemical modification, making it an excellent candidate for advanced scaffold optimization. Rational design principles can be applied to enhance its potency, selectivity, and pharmacokinetic properties.

Key Rational Design Strategies:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how chemical modifications at different positions of the pyridine (B92270) and thiophene rings affect biological activity is fundamental. This involves synthesizing a library of analogues with diverse substituents and evaluating their effects on target engagement and cellular activity.

Scaffold Hopping: This strategy involves replacing the central core of the molecule with a structurally different but functionally equivalent scaffold to identify novel chemotypes with improved properties. nih.gov For this compound, this could involve replacing the thiophene ring with other five- or six-membered heterocycles to explore new chemical space and potentially overcome limitations of the original scaffold. dundee.ac.ukmdpi.com

Molecular Hybridization: This approach combines the structural features of two or more pharmacologically active molecules to create a new hybrid compound with enhanced or dual activity. nih.gov For instance, incorporating moieties known to interact with specific biological targets could lead to the development of multi-target agents.

These rational design approaches, guided by computational modeling and structural biology, will enable the fine-tuning of the this compound scaffold to achieve desired therapeutic profiles.

Development of Next-Generation Analogues with Enhanced Pharmacological Profiles

Building on advanced scaffold optimization, the development of next-generation analogues with superior pharmacological profiles is a key translational goal. The aim is to create drug candidates with improved efficacy, safety, and pharmacokinetic properties suitable for clinical development.

Desired Enhancements for Next-Generation Analogues:

| Pharmacological Parameter | Objective | Strategy |

| Potency | Increase binding affinity and inhibitory activity against the target. | Introduce functional groups that form additional favorable interactions with the target's active site. |

| Selectivity | Minimize off-target effects by enhancing binding to the desired target over other related proteins. | Exploit structural differences between the target and off-targets to design analogues with specific interactions. |

| Metabolic Stability | Reduce susceptibility to metabolic degradation to prolong the drug's duration of action. | Modify metabolically labile sites or introduce groups that sterically hinder metabolic enzymes. |

| Solubility and Permeability | Improve aqueous solubility and cell membrane permeability to enhance oral bioavailability. | Incorporate polar or ionizable groups to increase solubility and balance lipophilicity for better permeability. |

A comprehensive pharmacological profiling of these next-generation analogues is essential to characterize their functional effects across a range of in vitro and in vivo models, providing valuable information on their selectivity and potential therapeutic applications. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization Workflows

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and these technologies can be instrumental in accelerating the development of this compound-based therapeutics. nih.govmdpi.com

Applications of AI and ML in the Research Workflow:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of virtual compounds based on their chemical structures. nih.gov This allows for the in silico screening of large virtual libraries to prioritize the synthesis of the most promising candidates. nih.govnih.gov

Virtual Screening and Docking: AI-powered platforms can perform high-throughput virtual screening of compound libraries against the three-dimensional structures of biological targets to identify potential hits. researchgate.net Molecular docking simulations can predict the binding modes of these compounds, providing insights for further optimization. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mdpi.com By training these models on known active compounds and their properties, it is possible to generate novel analogues of this compound that are optimized for specific targets.

Pharmacokinetic and Toxicity Prediction: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify and filter out candidates with unfavorable profiles early in the discovery process. mdpi.com

By incorporating these computational approaches, researchers can navigate the vast chemical space more efficiently, reduce the reliance on costly and time-consuming experimental screening, and ultimately accelerate the journey from a promising scaffold to a clinically viable drug candidate. frontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 5-pyridin-2-ylthiophene-2-sulfonamide, and how can reaction efficiency be validated?

- Methodology : Synthesis typically involves sulfonylation of 5-pyridin-2-ylthiophene intermediates under controlled conditions (e.g., using sulfonyl chlorides in anhydrous solvents like DCM or THF). Reaction progress is monitored via TLC or HPLC. Post-synthesis purification employs column chromatography or recrystallization. Validation includes spectroscopic characterization (¹H/¹³C NMR, FT-IR) and mass spectrometry .

- Key Data :

| Intermediate | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 5-Pyridin-2-ylthiophene | Chlorosulfonamide, Et₃N | 65–78 | ≥98% |

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking). Software suites like APEX2 and SHELXTL refine structural models . For ambiguous cases, complementary techniques like PXRD or DFT calculations validate crystallographic data .

Q. What analytical techniques are essential for characterizing sulfonamide functional groups in this compound?

- Methodology :

- FT-IR : Confirm sulfonamide S=O stretches (1150–1350 cm⁻¹) and N-H bending (1550–1650 cm⁻¹).